N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

Catalog No.
S3035513
CAS No.
941925-68-4
M.F
C19H17N3O6S2
M. Wt
447.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsul...

CAS Number

941925-68-4

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C19H17N3O6S2

Molecular Weight

447.48

InChI

InChI=1S/C19H17N3O6S2/c1-11-17(18(23)21-12-3-8-15-16(9-12)28-10-27-15)29-19(20-11)22-30(24,25)14-6-4-13(26-2)5-7-14/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

VYTLKMXUPIECPO-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCO4

Solubility

not available

Cystic Fibrosis Treatment: Modulation of ATP-Binding Cassette Transporters

Summary of Application: Derivatives of the compound have been investigated as modulators of ATP-binding cassette transporters, which play a role in the treatment of cystic fibrosis.

Methods of Application: The compound is tested in cellular models of cystic fibrosis to evaluate its effect on the function of ATP-binding cassette transporters, which are crucial for cell homeostasis and ion transport.

Results: The modulation of these transporters by the compound has shown promise in restoring ion balance in cystic fibrosis models, suggesting potential therapeutic benefits .

Organic Chemistry: Synthesis of Functionalized Benzo[1,3]dioxin-4-ones

Summary of Application: The compound’s structure is utilized in the synthesis of functionalized benzo[1,3]dioxin-4-ones, which are valuable intermediates in organic synthesis.

Methods of Application: Chemists perform reactions involving the compound under specific conditions (e.g., CuI and NaHCO₃ in acetonitrile) to synthesize the desired benzo[1,3]dioxin-4-ones.

Results: The direct amidation of synthesized 1,3-benzodioxinones with primary amines has been achieved, providing a pathway to a variety of salicylamides .

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a synthetic compound that features a complex molecular structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a thiazole ring, and a sulfonamide group. Its chemical formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, and it has a molecular weight of approximately 354.40 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.

Typical of thiazole derivatives and sulfonamides:

  • Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation Reactions: The carboxamide group can be acylated to enhance its pharmacological properties.
  • Reduction Reactions: The thiazole ring can be subjected to reduction under specific conditions to yield various derivatives.

These reactions are essential for modifying the compound to improve its efficacy or selectivity in biological applications.

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide exhibits significant biological activity, particularly in:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for antibiotic development.
  • Anti-inflammatory Activity: The structural components may contribute to anti-inflammatory effects, potentially useful in treating inflammatory diseases.
  • Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease pathways, which is crucial for drug design.

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation: The introduction of the sulfonamide group can be accomplished via reaction with sulfonyl chlorides.
  • Carboxamide Formation: The final step involves the acylation of the amine group to form the carboxamide linkage.

These steps may require specific reagents and conditions to ensure high yields and purity.

The compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or inflammatory diseases.
  • Research: It can serve as a tool in biological studies to elucidate mechanisms of action related to its biological activities.
  • Agricultural Chemistry: Potential use as an agrochemical agent due to its antimicrobial properties.

Interaction studies are crucial for understanding how N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide interacts with biological targets. Key areas include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Understanding the pathways through which the compound exerts its biological effects.
  • Toxicity Assessments: Evaluating any potential toxic effects on human cells or model organisms.

These studies help in optimizing the compound for therapeutic use.

Several compounds share structural similarities with N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-fluoroanilineContains benzo[d][1,3]dioxole and an aniline moietyAntimicrobial
4-(benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amineThiazole derivative with amino functionalityAnticancer
N-benzodioxole-thiazole derivativesVarious substitutions on thiazoleDiverse biological activities including anti-inflammatory

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is unique due to its specific combination of functional groups that confer distinct biological properties not found in other similar compounds. Its dual action as both an antimicrobial and anti-inflammatory agent sets it apart from other thiazole derivatives.

XLogP3

3.2

Dates

Modify: 2023-08-17

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